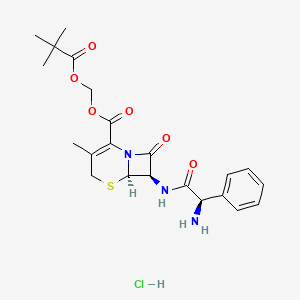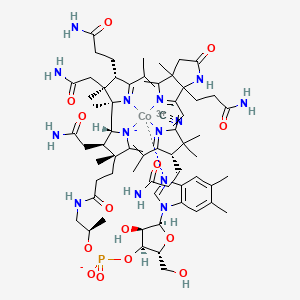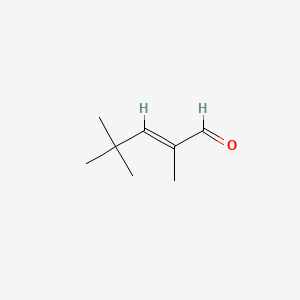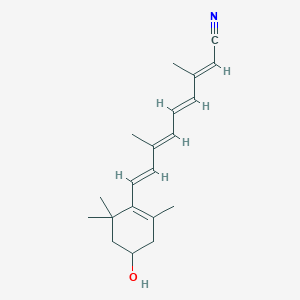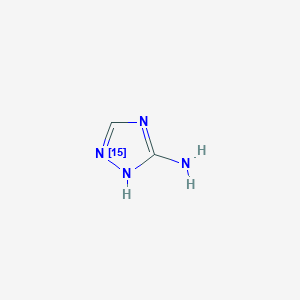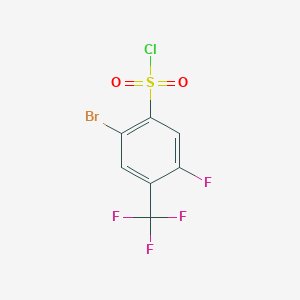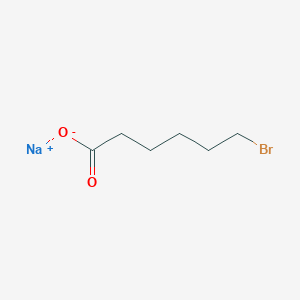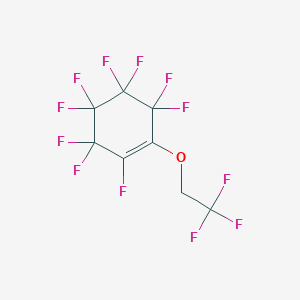
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- is a fluorinated organic compound with the molecular formula C8H2F12O. This compound is characterized by the presence of a cyclohexene ring substituted with a trifluoroethoxy group and multiple fluorine atoms, making it highly fluorinated. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- typically involves the introduction of fluorine atoms and the trifluoroethoxy group onto a cyclohexene backbone. One common method is the reaction of cyclohexene with a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination.
Another approach involves the use of trifluoroethanol as a starting material, which is then reacted with a fluorinated cyclohexene derivative. This reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the trifluoroethoxy group.
Industrial Production Methods
Industrial production of cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine gas and other fluorinating reagents. The final product is purified through distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups replacing the trifluoroethoxy group.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its low surface energy and chemical inertness.
Wirkmechanismus
The mechanism of action of cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. The fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, affecting their structure and function. The trifluoroethoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A hydrocarbon with a similar cyclohexene ring structure but lacking the fluorine atoms and trifluoroethoxy group.
2-Cyclohexen-1-one: A compound with a cyclohexene ring and a ketone functional group, used as an intermediate in organic synthesis.
1,3,3,4,4,5,5,6,6-Nonafluoro-2-(2,2,2-trifluoroethoxy)cyclohexene: A closely related compound with a similar structure but different fluorination pattern.
Uniqueness
Cyclohexene, 1-(2,2,2-trifluoroethoxy)nonafluoro- is unique due to its high degree of fluorination and the presence of the trifluoroethoxy group. This combination imparts exceptional chemical stability, low surface energy, and unique reactivity compared to other similar compounds. Its unique properties make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
2356-01-6 |
|---|---|
Molekularformel |
C8H2F12O |
Molekulargewicht |
342.08 g/mol |
IUPAC-Name |
1,3,3,4,4,5,5,6,6-nonafluoro-2-(2,2,2-trifluoroethoxy)cyclohexene |
InChI |
InChI=1S/C8H2F12O/c9-2-3(21-1-4(10,11)12)6(15,16)8(19,20)7(17,18)5(2,13)14/h1H2 |
InChI-Schlüssel |
YKHXNYZQQZHKRX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)OC1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
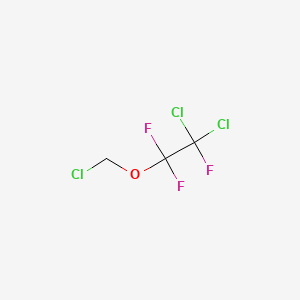
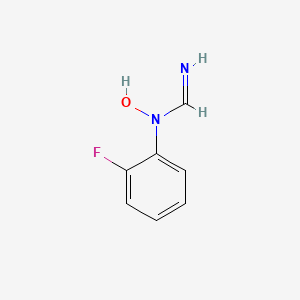
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

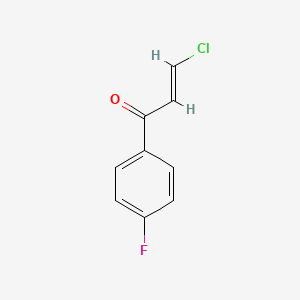
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
